Diphemanil methylsulfate

Catalog No.
S526256
CAS No.
62-97-5
M.F
C20H24N.CH3O4S
C21H27NO4S
M. Wt
389.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Diphemanil methylsulfate

CAS Number

62-97-5

Product Name

Diphemanil methylsulfate

IUPAC Name

4-benzhydrylidene-1,1-dimethylpiperidin-1-ium;methyl sulfate

Molecular Formula

C20H24N.CH3O4S
C21H27NO4S

Molecular Weight

389.5 g/mol

InChI

InChI=1S/C20H24N.CH4O4S/c1-21(2)15-13-19(14-16-21)20(17-9-5-3-6-10-17)18-11-7-4-8-12-18;1-5-6(2,3)4/h3-12H,13-16H2,1-2H3;1H3,(H,2,3,4)/q+1;/p-1

InChI Key

BREMLQBSKCSNNH-UHFFFAOYSA-M

SMILES

C[N+]1(CCC(=C(C2=CC=CC=C2)C3=CC=CC=C3)CC1)C.COS(=O)(=O)[O-]

Synonyms

N,N-Dimethyl-4-piperidylidene-1,1-diphenylmethane Methylsulfate; Diphemanil mesylate

Canonical SMILES

C[N+]1(CCC(=C(C2=CC=CC=C2)C3=CC=CC=C3)CC1)C.COS(=O)(=O)[O-]

Early research, primarily conducted in the 1960s and 1970s, investigated the use of DMS in treating infants with vagal hypertonia associated with conditions like pylorospasm (narrowing of the pylorus muscle in the stomach) and gastroesophageal reflux disease (GERD) []. These studies explored the effectiveness of DMS in alleviating symptoms and improving overall health outcomes in infants.

Other Research Applications

Beyond its historical use in vagal hypertonia research, DMS has been explored in other scientific investigations, including:

  • Frey's syndrome: This condition involves abnormal sweating on the face triggered by eating, often following surgery for parotid gland tumors. Studies have evaluated the effectiveness of topical DMS in reducing sweating associated with Frey's syndrome, with some limited success reported [].
  • Hyperhidrosis: DMS has also been investigated as a potential treatment for excessive sweating, particularly in the hands and feet. While some studies suggest its potential benefit, further research is needed to establish its efficacy and safety compared to other options [].

Diphemanil methylsulfate is a quaternary ammonium compound classified as an anticholinergic agent. Its chemical formula is C21H27NO4SC_{21}H_{27}NO_4S, with a molar mass of approximately 389.51 g/mol. This compound primarily acts as an antagonist to muscarinic acetylcholine receptors, particularly the M3 subtype, which are found in various tissues including smooth muscles and glands . Diphemanil methylsulfate is known for its ability to inhibit secretory functions, thereby reducing saliva, sweat, and gastric acid secretion.

Diphemanil methylsulfate acts as a competitive antagonist at muscarinic acetylcholine receptors [, ]. Acetylcholine is a neurotransmitter that activates these receptors, leading to various physiological effects. By binding to the receptor site without activating it, diphemanil methylsulfate blocks the action of acetylcholine.

In the context of hyperhidrosis treatment, this mechanism translates to reduced sweat gland activity, leading to decreased sweating [].

Diphemanil methylsulfate is generally well-tolerated when used topically as intended. However, potential side effects include dry mouth, blurred vision, and urinary retention [].

Due to its anticholinergic properties, systemic absorption of diphemanil methylsulfate can lead to more severe side effects, including confusion, hallucinations, and heart rhythm disturbances [].

Typical of quaternary ammonium compounds. One notable reaction is the formal Wittig olefination involving benzophenone and 1,1-dimethyl-4-bromopiperidinium methylsulfate, resulting in the formation of the alkene component of the compound . Additionally, it can react with nucleophiles due to the presence of the methyl sulfate group, which can be displaced in various substitution reactions.

The primary biological activity of diphemanil methylsulfate is its antimuscarinic effect, which blocks the action of acetylcholine at muscarinic receptors. This action leads to decreased motility in the gastrointestinal tract and reduced glandular secretions . Clinical studies have shown that it effectively reduces hyperhidrosis (excessive sweating) by inhibiting sweat gland activity through its cholinergic-blocking properties .

Diphemanil methylsulfate can be synthesized through various methods, including:

  • Wittig Reaction: This involves the reaction of benzophenone with 1,1-dimethyl-4-bromopiperidinium methylsulfate.
  • Alkylation Reactions: The compound can also be synthesized through alkylation processes involving appropriate piperidine derivatives and methyl sulfate.
  • Quaternization: This process typically involves the reaction of tertiary amines with alkylating agents such as methyl sulfate to form quaternary ammonium salts.

Diphemanil methylsulfate has several applications in pharmacology and medicine:

  • Treatment of Hyperhidrosis: It is used to manage excessive sweating by blocking cholinergic signals to sweat glands .
  • Gastrointestinal Disorders: The compound may be employed to reduce gastric secretions and alleviate symptoms associated with gastrointestinal disorders .
  • Veterinary Medicine: It has been approved for use in veterinary applications as well .

Research indicates that diphemanil methylsulfate interacts primarily with muscarinic acetylcholine receptors, particularly M3 receptors. This interaction leads to a decrease in secretory activity across various glands, making it effective for conditions like hyperhidrosis . Studies have shown minimal side effects associated with its use, although xerostomia (dry mouth) has been reported as a common adverse effect .

Several compounds exhibit similar pharmacological properties to diphemanil methylsulfate. Below is a comparison highlighting its uniqueness:

Compound NameChemical StructureUnique Features
MethanthelineQuaternary ammonium anticholinergicPrimarily used for gastrointestinal disorders
Ipratropium bromideAnticholinergic bronchodilatorUsed mainly for respiratory conditions
PropanthelineAnticholinergic for gastrointestinal useLess potent than diphemanil methylsulfate
AtropineNatural alkaloid anticholinergicBroader range of effects including ophthalmic uses

Diphemanil methylsulfate stands out due to its specific application in managing hyperhidrosis and its unique mechanism targeting M3 receptors effectively while maintaining a relatively low side effect profile compared to other anticholinergics .

Purity

> 95% ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Quantity

Milligrams-Grams

Hydrogen Bond Acceptor Count

4

Exact Mass

389.16607952 g/mol

Monoisotopic Mass

389.16607952 g/mol

Heavy Atom Count

27

Appearance

White to off-white Solid

UNII

W2ZG23MGYI

GHS Hazard Statements

Aggregated GHS information provided by 12 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (83.33%): Toxic if swallowed [Danger Acute toxicity, oral];
H302 (16.67%): Harmful if swallowed [Warning Acute toxicity, oral];
H318 (83.33%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H330 (83.33%): Fatal if inhaled [Danger Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Bronchodilator Agents

KEGG Target based Classification of Drugs

G Protein-coupled receptors
Rhodopsin family
Acetylcholine (muscarinic)
CHRM3 [HSA:1131] [KO:K04131]

Pictograms

Acute Toxic Irritant

Corrosive;Acute Toxic;Irritant

Other CAS

62-97-5

Wikipedia

Diphemanil_metilsulfate
Chloranilic_acid

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Modify: 2023-08-15

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